![molecular formula C14H15NO2 B2936100 [4-(2-Methoxyphenoxy)phenyl]methanamine CAS No. 893752-93-7](/img/structure/B2936100.png)
[4-(2-Methoxyphenoxy)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(2-Methoxyphenoxy)phenyl]methanamine” is a chemical compound with the IUPAC name [4-(2-methoxyphenoxy)phenyl]methanamine hydrochloride . It has a molecular weight of 265.74 .
Synthesis Analysis
The synthesis of “[4-(2-Methoxyphenoxy)phenyl]methanamine” and its derivatives has been reported in the literature . The compounds were synthesized and their single crystals grown from hexane and petroleum ether . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Molecular Structure Analysis
The molecular structure of “[4-(2-Methoxyphenoxy)phenyl]methanamine” has been analyzed using quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The InChI code for this compound is 1S/C14H15NO2.ClH/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12;/h2-9H,10,15H2,1H3;1H .Physical And Chemical Properties Analysis
“[4-(2-Methoxyphenoxy)phenyl]methanamine” is a liquid at room temperature . It has a refractive index of n20/D 1.538 (lit.) . The density of this compound is 1.031 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
[4-(2-Methoxyphenoxy)phenyl]methanamine: serves as a precursor in the synthesis of various bioactive compounds. Its structure is pivotal in the formation of molecules that exhibit biological activity, such as antidepressants and psychedelic analgesics . The secondary amine function is particularly important for creating compounds like dithiocarbamates , which have applications ranging from agriculture to pharmaceuticals.
Development of Azo Dyes
The compound’s molecular structure allows for its use in the synthesis of azo dyes . These dyes are characterized by their vivid colors and are used extensively in the textile industry. The ability to bind to other substances makes [4-(2-Methoxyphenoxy)phenyl]methanamine valuable for creating stable, brightly colored fabrics .
Pharmaceutical Testing
In pharmaceutical research, [4-(2-Methoxyphenoxy)phenyl]methanamine is utilized as a reference standard to ensure the accuracy of analytical methods. Its stability and well-defined properties make it an ideal candidate for calibrating instruments and validating test results .
Material Science
This compound is also explored in material science for the development of new materials with enhanced properties. Its phenolic structure can contribute to the thermal stability and flame resistance of polymers, making it a potential additive in plastics, adhesives, and coatings .
Antioxidant Properties
Research has indicated that derivatives of [4-(2-Methoxyphenoxy)phenyl]methanamine may exhibit antioxidant properties. These properties are beneficial in preventing oxidative stress, which can lead to cellular damage and is associated with various diseases .
UV Absorption
The compound’s derivatives are investigated for their potential as ultraviolet absorbers . By incorporating these molecules into materials, they can provide protection against UV radiation, which is particularly useful in products like sunscreens and protective coatings .
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to 4-methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine, it may interact with its targets by inhibiting the deamination process, thereby affecting the levels of monoamines in the body .
Biochemical Pathways
Given its potential role as a monoamine oxidase inhibitor, it could impact the metabolic pathways of monoamines such as dopamine, norepinephrine, and serotonin .
Result of Action
If it acts similarly to 4-methoxyphenethylamine, it could potentially alter the levels of monoamines in the body, which could have various physiological effects .
Action Environment
Factors such as pH could potentially influence its activity, as is the case with methenamine, which only exhibits antibacterial properties in a more acidic environment (pH<6) .
Propriétés
IUPAC Name |
[4-(2-methoxyphenoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-9H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBFKTZKEZHQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxyphenoxy)phenyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2936018.png)
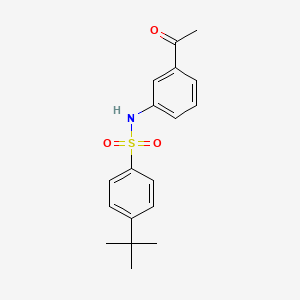

![8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2936022.png)
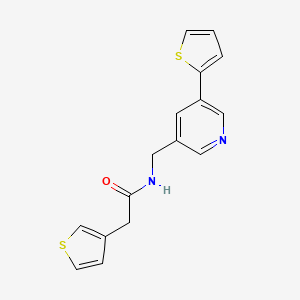
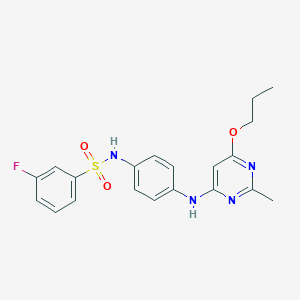
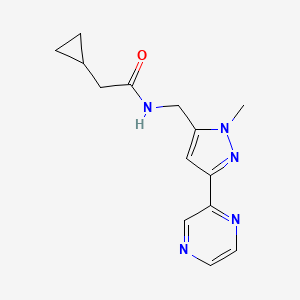
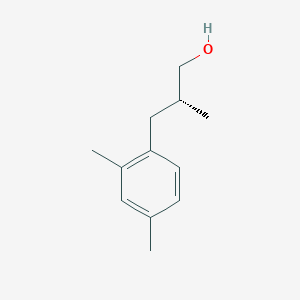
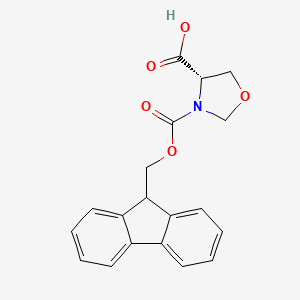
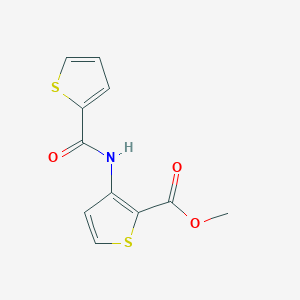
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2936033.png)
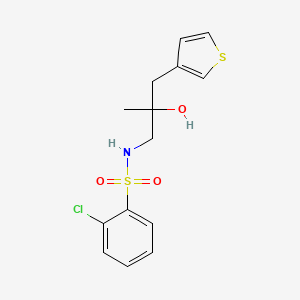
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)
![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2936040.png)